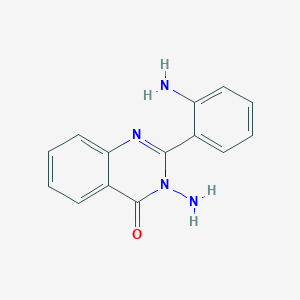![molecular formula C16H11NO2 B11864839 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- CAS No. 57489-86-8](/img/structure/B11864839.png)
1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that features a quinoline core fused with a dioxole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of visible-light-induced radical bromination. For instance, ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be brominated using N-bromosuccinimide with a tungsten bulb as an initiator . This method yields the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the quinoline core or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the quinoline or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate yields ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
Scientific Research Applications
6-Phenyl-[1,3]dioxolo[4,5-g]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Quinoline: A simpler structure without the dioxole ring and phenyl group.
Phenylquinoline: Lacks the dioxole ring but contains the phenyl group.
Dioxoloquinoline: Contains the dioxole ring but lacks the phenyl group.
Uniqueness: 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline is unique due to the combination of the quinoline core, dioxole ring, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57489-86-8 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
6-phenyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C16H11NO2/c1-2-4-11(5-3-1)13-7-6-12-8-15-16(19-10-18-15)9-14(12)17-13/h1-9H,10H2 |
InChI Key |
CGMFCRLSMYNYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


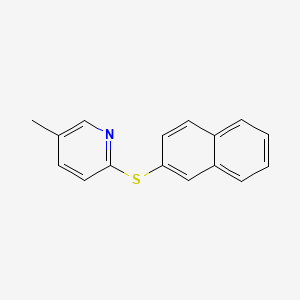
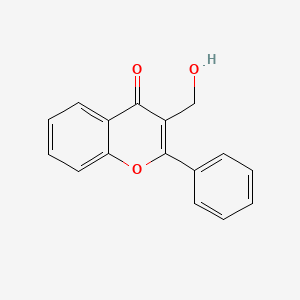
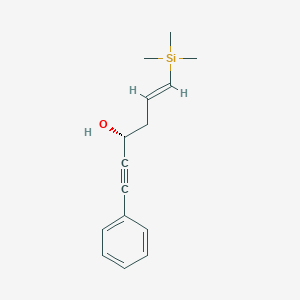
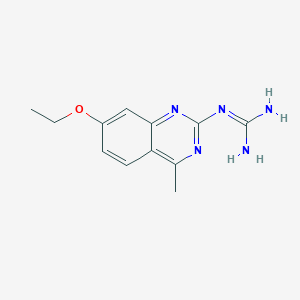



![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
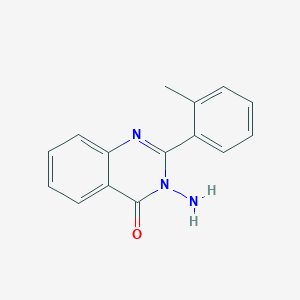
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)

![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
